An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid (CAS: 131747-43-8)
An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid (CAS: 131747-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis, where available, are presented, alongside a discussion of its potential biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Chemical and Physical Properties
2-(Trifluoromethyl)nicotinic acid is a white to light brown crystalline powder.[1] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and a trifluoromethyl group at the 2-position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid.[2]
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)nicotinic Acid
| Property | Value | Reference(s) |
| CAS Number | 131747-43-8 | [1][2][3][4] |
| Molecular Formula | C₇H₄F₃NO₂ | [2][4][5] |
| Molecular Weight | 191.11 g/mol | [3][4][5][6] |
| Melting Point | 184-188 °C | [2][3] |
| Boiling Point | 259.9 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.5 g/cm³ | [2] |
| Appearance | White to light brown powder or crystal | [1] |
| Purity | ≥96% - 99.5% | [1][7] |
| Solubility | Moderately soluble in alcohol solvents | [2] |
Synthesis and Experimental Protocols
Several synthetic routes to 2-(Trifluoromethyl)nicotinic acid have been reported, highlighting its accessibility for research and development.
Hydrolysis of Ethyl 2-(Trifluoromethyl)nicotinate
A high-yielding and straightforward method involves the hydrolysis of the corresponding ethyl ester.[1]
Experimental Protocol:
-
Reaction Setup: To a 250 mL three-necked flask, add a solution of sodium hydroxide (310 g of 7 wt% aqueous solution).
-
Addition of Ester: Add ethyl 2-trifluoromethylnicotinate (100 g) to the sodium hydroxide solution.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir at this temperature for 1 hour. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up: Once the conversion reaches >99%, stop heating and cool the reaction mixture to room temperature.
-
Neutralization: Neutralize the mixture with a hydrochloric acid solution (61 g of 30 wt%) to a neutral pH.
-
Isolation: Filter the resulting solid product and wash with water to afford 2-(trifluoromethyl)nicotinic acid.
-
Yield and Purity: This method has been reported to yield the product in 97% with a purity of 99.5%.[1]
Synthesis from 3-Bromo-2-trifluoromethylpyridine
A common approach involves the conversion of a bromo-substituted precursor.[2] This method proceeds by converting the bromine atom into a suitable reagent that can then react with carbon dioxide to introduce the carboxylic acid group. This route is noted for its high efficiency, though it may require heating, potentially due to steric hindrance from the adjacent trifluoromethyl group.[2]
Novel Two-Step Synthesis via Vinylogous Vilsmeier Reaction
A more recent and convenient two-step synthesis has been developed.[8][9] This method involves the preparation of versatile pentadienoic acid intermediates via a vinylogous Vilsmeier reaction, followed by aromatization with ammonia to form the pyridine ring.[9] This approach is particularly suitable for large-scale synthesis due to its operational simplicity and avoidance of strongly acidic conditions.[8]
Applications in Research and Drug Development
2-(Trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of various biologically active molecules.
Intermediate for COMT Inhibitors
A primary application of this compound is as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.[8][9] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease.[8] Specifically, 2-(trifluoromethyl)nicotinic acid is used to prepare amidoxime derivatives that are precursors to potent and selective COMT inhibitors.[8][9]
Agrochemical Intermediates
This compound is also utilized as an intermediate for the synthesis of agrochemical fungicides.[1] The incorporation of the trifluoromethylpyridine moiety can enhance the efficacy and metabolic stability of the final active ingredient.
Derivatization and Structural Modification
The carboxylic acid group of 2-(trifluoromethyl)nicotinic acid provides a handle for various chemical modifications. It can be converted to esters, amides, and acyl chlorides, allowing for its incorporation into a wide range of molecular scaffolds for drug discovery and ligand development.[2] Due to the electron-withdrawing trifluoromethyl group, direct acid-catalyzed esterification is generally not preferred; conversion to the acyl chloride followed by reaction with an alcohol is a more common method.[2]
Biological Activity and Mechanism of Action
While 2-(trifluoromethyl)nicotinic acid itself is primarily an intermediate, its structural motifs are associated with specific biological activities.
Potential as a Calcium Channel Inhibitor
Trifluoromethylnicotinic acid derivatives have been reported to have potential as calcium channel inhibitors.[10] The modulation of calcium channels is a key mechanism in various physiological processes, and inhibitors are used in the treatment of cardiovascular and neurological disorders.
Relationship to Nicotinic Acid (Niacin)
As a derivative of nicotinic acid (Vitamin B3), it is plausible that some of its biological effects could be related to pathways influenced by niacin. Nicotinic acid is known to modulate lipid metabolism and has complex effects on intracellular signaling, including the mobilization of intracellular calcium.[11][12] However, the presence of the trifluoromethyl group is expected to significantly alter its pharmacological profile compared to the parent compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data Interpretation
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H). - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Signals for the seven carbon atoms, including the carboxyl carbon, the trifluoromethyl carbon, and the pyridine ring carbons. |
| FTIR | - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - C-F stretching bands from the trifluoromethyl group. - Aromatic C-H and C=C stretching bands. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (191.11). - Fragmentation patterns corresponding to the loss of COOH, F, and CF₃ groups. |
Safety and Handling
2-(Trifluoromethyl)nicotinic acid is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Handle in a well-ventilated area or under a chemical fume hood.[13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15]
-
Wash hands thoroughly after handling.[14]
-
Store in a tightly closed container in a cool, dry place.[2]
Environmental Hazards:
As a halogenated nitrogen-containing aromatic organic compound, it poses a significant risk to aquatic environments and should not be released into groundwater, waterways, or sewage systems.[2]
Conclusion
2-(Trifluoromethyl)nicotinic acid is a valuable and versatile building block in modern chemical synthesis. Its utility as a key intermediate in the production of COMT inhibitors for neurodegenerative diseases and in the development of new agrochemicals underscores its importance. While further research is needed to fully elucidate its own biological activities and mechanisms of action, the synthetic methodologies and applications outlined in this guide provide a solid foundation for its continued use and exploration in research and development. The provided data and protocols aim to facilitate its effective and safe use in the laboratory.
References
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- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
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- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. 2-amino-5-(trifluoromethyl)nicotinic acid related products | Sigma-Aldrich [sigmaaldrich.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. scbt.com [scbt.com]
- 13. aml.iaamonline.org [aml.iaamonline.org]
- 14. 2-(Trifluoromethyl)nicotinic Acid | 131747-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. 2-(三氟甲基)吡啶-3-甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
